

# The discovery and development history of Odevixibat

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An In-depth Technical Guide to the Discovery and Development of **Odevixibat** 

## Introduction

Odevixibat, marketed under the brand name Bylvay™, is a first-in-class, orally administered, potent, and selective inhibitor of the ileal bile acid transporter (IBAT).[1] It was developed by Albireo Pharma and represents a significant advancement in the treatment of cholestatic pruritus associated with rare pediatric liver diseases such as Progressive Familial Intrahepatic Cholestasis (PFIC) and Alagille syndrome (ALGS).[2][3][4] This document provides a comprehensive overview of the discovery, mechanism of action, and clinical development of odevixibat, tailored for researchers, scientists, and drug development professionals.

## **Discovery and Development History**

**Odevixibat** (formerly A4250) was developed by Albireo Pharma to address the unmet medical need in rare cholestatic liver diseases.[2][5][6] The development strategy focused on a non-systemic approach to interrupt the enterohepatic circulation of bile acids, thereby reducing their systemic levels and the associated debilitating pruritus.

#### Regulatory Milestones:

Orphan Drug Designation: The U.S. Food and Drug Administration (FDA) granted
 odevixibat orphan drug designation for PFIC, Alagille syndrome, and biliary atresia.[1][4]



The European Medicines Agency (EMA) also granted orphan designation for PFIC and biliary atresia.[4][6]

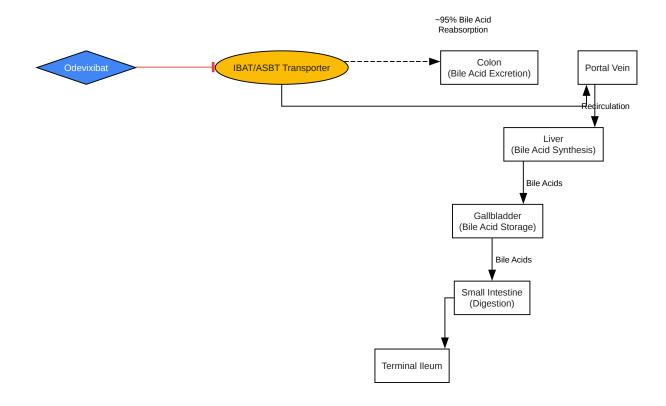
- FDA Approval: In July 2021, the FDA approved odevixibat for the treatment of pruritus in
  patients aged three months and older with PFIC.[1][5][6] Subsequently, in June 2023, it was
  approved for cholestatic pruritus in patients aged 12 months and older with Alagille
  syndrome.[4]
- EMA Approval: The EMA approved **odevixibat** for the treatment of PFIC in patients aged six months and older in July 2021.[1][5][6]

## **Mechanism of Action**

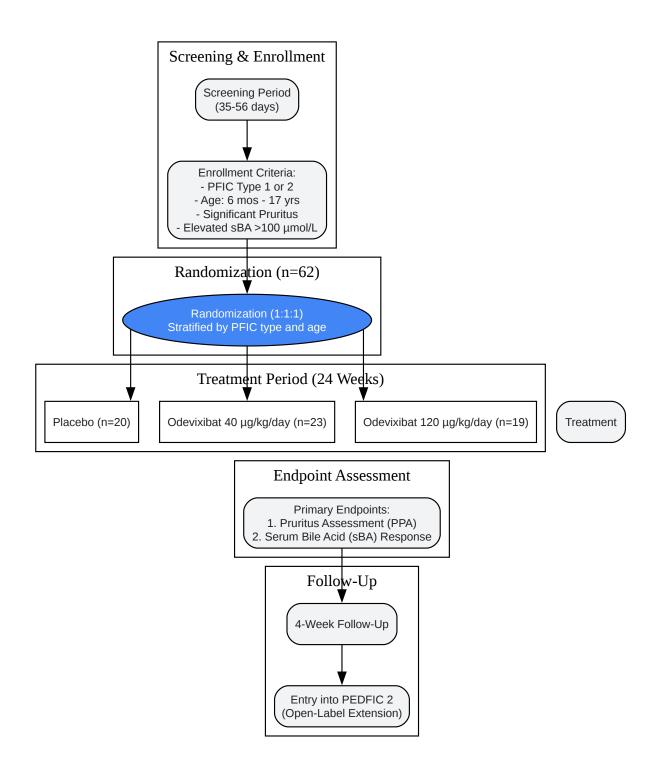
**Odevixibat** is a reversible inhibitor of the ileal sodium/bile acid cotransporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][7] The IBAT is located in the terminal ileum and is responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the enterohepatic circulation.[3][8][9]

By selectively inhibiting IBAT, **odevixibat** blocks this reabsorption process, leading to an increased excretion of bile acids in the feces.[3][8] This disruption of the enterohepatic circulation results in a reduction of the total bile acid pool in the body and a decrease in serum bile acid (sBA) concentrations.[3] Although the precise pathophysiology of cholestatic pruritus is not fully understood, the reduction in sBA is believed to be the primary mechanism through which **odevixibat** alleviates itching.[3][10] **Odevixibat** acts locally in the gut with minimal systemic exposure, which contributes to its favorable safety profile.[3][8]









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